molecular formula C12H19NO2S B1662099 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate CAS No. 94159-32-7

2-(4-Methyl-5-thiazolyl)ethyl Hexanoate

Cat. No. B1662099
CAS RN: 94159-32-7
M. Wt: 241.35 g/mol
InChI Key: VJULDCZELAIZHC-UHFFFAOYSA-N
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Description

2-(4-Methyl-5-thiazolyl)ethyl Hexanoate is a chemical compound with the molecular formula C12H19NO2S . It is also known by other names such as Hexanoic Acid 2-(4-Methyl-5-thiazolyl)ethyl Ester and 5-(2-Hexanoyloxyethyl)-4-methylthiazole .


Molecular Structure Analysis

The molecular structure of 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate consists of a thiazole ring substituted with a methyl group at the 4th position and an ethyl hexanoate group at the 2nd position . The exact 3D conformer and other specific structural details would require more specialized resources or software to determine.


Physical And Chemical Properties Analysis

2-(4-Methyl-5-thiazolyl)ethyl Hexanoate is a liquid at 20 degrees Celsius . It has a molecular weight of 241.35 g/mol . It has a boiling point of 152 °C at 3 mmHg and a flash point of 158 °C . The compound has a specific gravity of 1.07 and a refractive index of 1.49 .

Scientific Research Applications

Diesel Engine Performance and Emission Characteristics

Research by Oprescu et al. (2014) explored using glycerol derivatives, including a product synthesized from 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate, as diesel additives. These additives demonstrated potential in reducing emissions like hydrocarbons (HC), carbon monoxide (CO), and smoke, while slightly increasing nitrogen oxide (NOx) emissions. This suggests their viability as diesel fuel additives for emission control (Oprescu et al., 2014).

Anticancer Studies

A 2019 study by Al-adilee and Hessoon synthesized metal complexes involving a thiazolyl azo dye ligand derived from 2-amino-5-methyl thiazole. These complexes exhibited potential in vitro antitumor activity against human breast cancer, hinting at the therapeutic possibilities of compounds related to 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate in cancer treatment (Al-adilee & Hessoon, 2019).

Synthetic Chemistry Applications

A method for preparing β-(4-Methyl-5-thiazolyl)-ethyl phosphate, which is structurally related to 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate, was discussed by Leder (1970). This process involved phosphorylation of the corresponding alcohol and sulfite cleavage, demonstrating the compound's applicability in synthetic chemistry (Leder, 1970).

Molecular Docking and Cytotoxic Evaluation

Gundluru et al. (2020) synthesized a new class of thiazolyl α-aminophosphonate derivatives and evaluated them for anticancer activity. Their findings revealed that some derivatives showed promising anticancer activity, suggesting the potential of 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate related compounds in cancer therapeutics (Gundluru et al., 2020).

Anti-Breast Cancer Agents

Mahmoud et al. (2021) used a derivative of 2-(4-Methyl-5-thiazolyl)ethyl Hexanoate in synthesizing compounds with potential anti-breast cancer properties. This research underscores the significance of such compounds in developing new therapeutic agents for breast cancer (Mahmoud et al., 2021).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, medical advice should be sought .

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-3-4-5-6-12(14)15-8-7-11-10(2)13-9-16-11/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJULDCZELAIZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC1=C(N=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00240863
Record name 2-(4-Methyl-5-thiazolyl)ethyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00240863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Roasted, nutty aroma
Record name 2-(4-Methyl-5-thiazolyl)ethyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in non-polar solvents; Slightly soluble in water, Soluble (in ethanol)
Record name 2-(4-Methyl-5-thiazolyl)ethyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.065-1.071
Record name 2-(4-Methyl-5-thiazolyl)ethyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(4-Methyl-5-thiazolyl)ethyl Hexanoate

CAS RN

94159-32-7
Record name Hexanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester
Source CAS Common Chemistry
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Record name 2-(4-Methyl-5-thiazolyl)ethyl hexanoate
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Record name 2-(4-Methyl-5-thiazolyl)ethyl hexanoate
Source EPA DSSTox
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Record name 2-(4-methylthiazol-5-yl)ethyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-(4-METHYL-5-THIAZOLYL)ETHYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J734HMU58
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Record name 2-(4-Methyl-5-thiazolyl)ethyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032421
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Wang, Y Bi, W Quan, P Christie - Fungal Biology, 2022 - Elsevier
Dark septate endophytes (DSE) colonize plant roots extensively and increase host plant growth and nutrition. However, the development of DSE-produced metabolites as plant …
Number of citations: 6 www.sciencedirect.com
PJ Abbott, ME Vavasour - Safety evaluation of certain food …, 2008 - environmentportal.in
The Committee evaluated a group of 17 flavouring agents comprising sulfurcontaining heterocyclic compounds using the Procedure for the Safety Evaluation of Flavouring Agents (see …
Number of citations: 12 environmentportal.in
EFSA Panel on Food Contact Materials … - EFSA …, 2013 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 0 efsa.onlinelibrary.wiley.com

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